molecular formula C21H13Cl3N2O B14567710 4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide CAS No. 61492-89-5

4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide

Cat. No.: B14567710
CAS No.: 61492-89-5
M. Wt: 415.7 g/mol
InChI Key: SAAWVLSEAZQSOO-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide is a complex organic compound with a molecular formula of C21H13Cl3N2O. This compound is known for its unique chemical structure, which includes multiple chloro and cyanomethyl groups attached to a benzamide core. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2,6-dichloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-(cyanomethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[4-(cyanomethyl)phenyl]benzamide
  • 2-Chloro-N,N-bis(cyanomethyl)benzamide
  • 4-Chloro-N-(2,4-dichlorophenyl)benzamide

Uniqueness

4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide is unique due to its specific substitution pattern and the presence of multiple chloro and cyanomethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61492-89-5

Molecular Formula

C21H13Cl3N2O

Molecular Weight

415.7 g/mol

IUPAC Name

4-chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide

InChI

InChI=1S/C21H13Cl3N2O/c22-16-10-8-15(9-11-16)21(27)26(20-17(23)5-3-6-18(20)24)19-7-2-1-4-14(19)12-13-25/h1-11H,12H2

InChI Key

SAAWVLSEAZQSOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC#N)N(C2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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